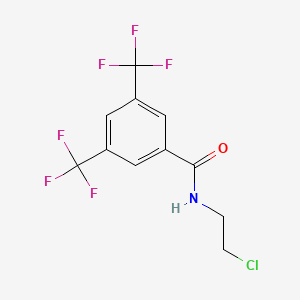
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloroethyl group and two trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in controlling reaction parameters more precisely, leading to higher efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the chloroethyl group suggests possible applications in the development of alkylating agents, which are used in cancer therapy.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability due to the trifluoromethyl groups.
Mechanism of Action
The mechanism by which N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects is primarily through the reactivity of the chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of DNA function in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)benzamide: Lacks the trifluoromethyl groups, making it less chemically stable and less lipophilic.
3,5-Bis(trifluoromethyl)benzamide: Lacks the chloroethyl group, reducing its potential as an alkylating agent.
Uniqueness
N-(2-Chloroethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the chloroethyl group and the trifluoromethyl groups. This combination imparts both reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
15317-16-5 |
|---|---|
Molecular Formula |
C11H8ClF6NO |
Molecular Weight |
319.63 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H8ClF6NO/c12-1-2-19-9(20)6-3-7(10(13,14)15)5-8(4-6)11(16,17)18/h3-5H,1-2H2,(H,19,20) |
InChI Key |
BYDONUYJMAYHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


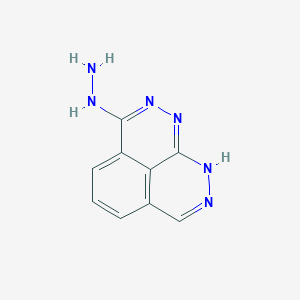
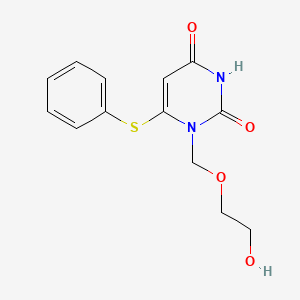



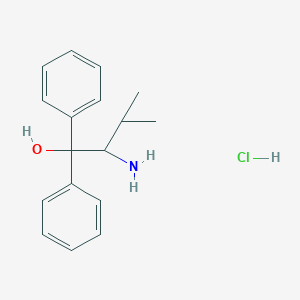
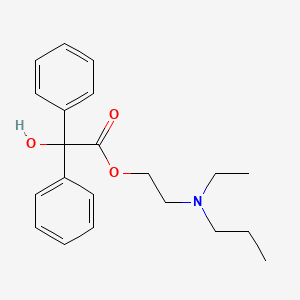
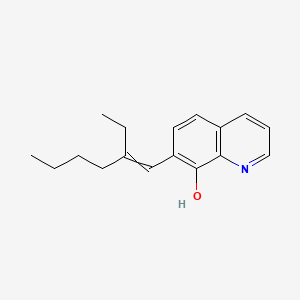

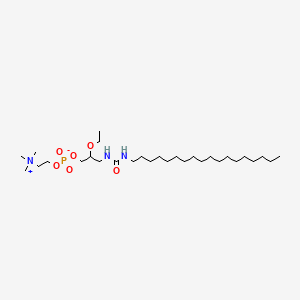
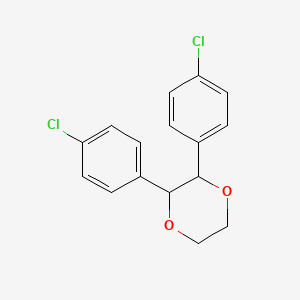
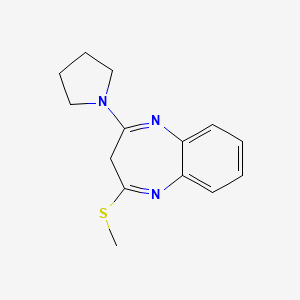
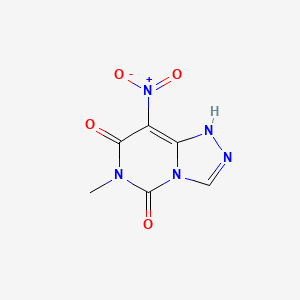
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
